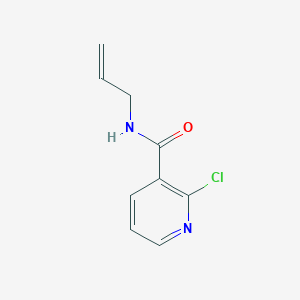

N-Allyl-2-chloronicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Allyl-2-chloronicotinamide is a compound that is structurally related to nicotinic acid, also known as niacin, which is a natural product found in plants and animals. The compound is of interest due to its potential applications in the field of agrochemicals, particularly as a herbicide. The research on this compound and its derivatives focuses on the synthesis of novel compounds with potential herbicidal activity, the exploration of their molecular structures, and the investigation of their physical and chemical properties .

Synthesis Analysis

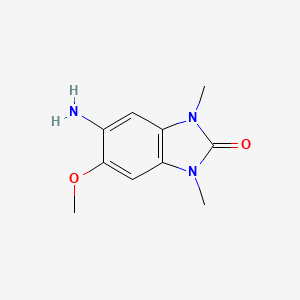

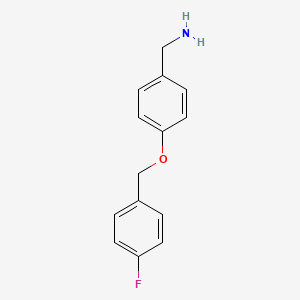

The synthesis of N-Allyl-2-chloronicotinamide derivatives involves various chemical reactions starting from nicotinic acid. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover new natural-product-based herbicides . Another study reported the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, which is a novel non-peptide CCR5 antagonist, indicating the versatility of N-Allyl-2-chloronicotinamide derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of N-Allyl-2-chloronicotinamide derivatives has been extensively studied using crystallography. For example, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed an almost planar indazole system, which is nearly perpendicular to the allyl chain . Similarly, the structures of nine N-aryl-2-chloronicotinamides were reported, showing various supramolecular structures in one, two, and three dimensions, which are stabilized by hydrogen bonds and aromatic pi-pi stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of N-Allyl-2-chloronicotinamide derivatives has been explored in the context of their potential as herbicides. The kinetics and mechanism of oxidation of allyl alcohols by sodium N-chlorobenzenesulphonamide in hydrochloric acid medium have been studied, providing insights into the reactivity of allyl groups in these compounds . Additionally, allylic trichlorotins derived from α,α-diisopropylhomo-allylic alcohols with tin(II) chloride and N-chlorosuccinimide have been used for imine allylations, demonstrating the synthetic utility of allyl groups in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Allyl-2-chloronicotinamide derivatives are crucial for their function as herbicides. The herbicidal activity of these compounds has been evaluated, with some showing excellent activity against specific weeds. For instance, compound 5f exhibited significant herbicidal activity against Lemna paucicostata with an IC50 value of 7.8 μM . The crystallographic studies also contribute to understanding the physical properties, such as the planarity of molecules and intermolecular interactions that may influence their biological activity .

Wissenschaftliche Forschungsanwendungen

Application 3: Hair and Skin Care

- Summary of Application: Nicotinamide and its derivatives, including N-Allyl-2-chloronicotinamide, have been found to have a wide range of applications in hair and skin care. These include anti-dandruff, anti-itching, hair growth-promoting, gray hair preventing, increasing hair elasticity, and treating acne, fine lines as well as age spots .

Application 4: Chemical Synthesis

- Summary of Application: N-Allyl-2-chloronicotinamide is used as a building block in the synthesis of various organic compounds .

Application 5: Computational Analyses

- Summary of Application: N-Allyl-2-chloronicotinamide and its derivatives are investigated computationally .

- Methods of Application: The compounds are optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . Electronic properties of these compounds are examined using contour plots of frontier molecular orbital and molecular electrostatic potential (MEP) map of them .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXLOORDWUCSDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407839 |

Source

|

| Record name | N-ALLYL-2-CHLORONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-2-chloronicotinamide | |

CAS RN |

545372-93-8 |

Source

|

| Record name | N-ALLYL-2-CHLORONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)